1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones. Pyrrolidin-2-ones are five-membered lactams that are commonly found in both natural and synthetic compounds. These compounds are known for their diverse biological activities and are used as versatile synthons in organic synthesis .
Vorbereitungsmethoden
The synthesis of 1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Industrial production methods often involve the use of specific oxidants and additives to achieve the desired selectivity and yield .
Analyse Chemischer Reaktionen
1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper(II) acetate, potassium iodide, and Oxone. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of various bioactive molecules. In biology and medicine, it has been studied for its potential antimicrobial, anticancer, and anti-inflammatory activities. Additionally, it has applications in the pharmaceutical industry for the development of new drugs .
Wirkmechanismus
The mechanism of action of 1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to the modulation of various biological processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one derivatives and pyrrolidin-2,5-diones. These compounds share similar structural motifs but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups and their influence on its reactivity and biological properties .
Eigenschaften
CAS-Nummer |
627521-45-3 |
---|---|
Molekularformel |
C19H31N3O |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
1-[3-[2-(4-phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H31N3O/c23-19-11-6-16-22(19)17-7-13-21-15-14-20-12-5-4-10-18-8-2-1-3-9-18/h1-3,8-9,20-21H,4-7,10-17H2 |
InChI-Schlüssel |
USOJFVACMYYFTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CCCNCCNCCCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.